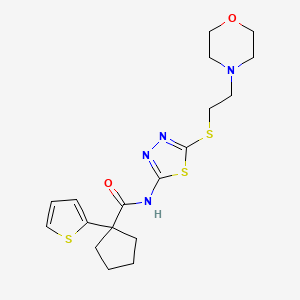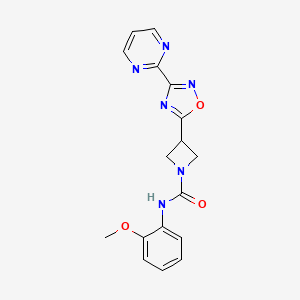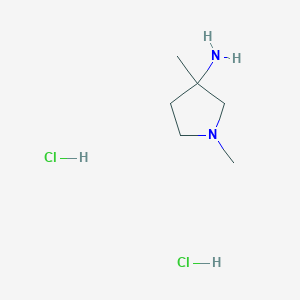
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate (PBPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBPC is a heterocyclic compound that contains a benzothiazole and pyridine moiety. This compound has been synthesized and studied for its biological and pharmacological properties.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Properties
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate derivatives are studied within coordination chemistry for their intriguing variability in properties when forming complexes. Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of compounds containing benzothiazolyl-pyridine motifs, highlighting their applications in magnetic, spectroscopic, and biological activities. The review suggests areas for potential research in unknown analogues and emphasizes the significance of these compounds in developing new materials with advanced properties (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
The incorporation of benzothiazole units into π-extended conjugated systems has been recognized for its value in creating novel optoelectronic materials. Lipunova, Nosova, Charushin, and Chupakhin (2018) discussed the synthesis and application of quinazoline and pyrimidine derivatives, including benzothiazoles, for electronic devices. These materials exhibit promising photo- and electroluminescence properties and have been used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and potential nonlinear optical materials (Lipunova et al., 2018).
Biological and Electrochemical Activity
This compound derivatives also exhibit a broad range of biological and electrochemical activities. Research by Lewandowski, Kalinowska, and Lewandowska (2005) on the influence of metals on the electronic system of biologically important ligands, including carboxylates, emphasizes the importance of understanding interactions with biological targets. This understanding could lead to predicting a molecule's reactivity and the stability of complex compounds (Lewandowski, Kalinowska, & Lewandowska, 2005).
Mecanismo De Acción
Target of Action
Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is a compound that has been synthesized as a potential antibacterial agent Benzothiazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of pharmaceutical activity profile .
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been known to affect a variety of biochemical pathways, leading to their diverse range of biological activities .
Result of Action
It is known that benzothiazole derivatives can have a wide range of effects at the molecular and cellular level, contributing to their diverse range of biological activities .
Análisis Bioquímico
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
The cellular effects of Phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate are currently under investigation. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis, suggesting potential impacts on cellular processes .
Molecular Mechanism
The exact molecular mechanism of this compound is not yet known. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
phenyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S/c22-19(23-13-7-2-1-3-8-13)14-9-6-12-20-17(14)18-21-15-10-4-5-11-16(15)24-18/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUISZJSMJEOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2631606.png)
![[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride](/img/structure/B2631607.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)

![2-Chloro-N-[(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]acetamide](/img/structure/B2631615.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2631617.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)

![[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2631621.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)

![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631628.png)
